molecular formula C6H10O2 B1383335 3-(Hydroxymethyl)-3-methylcyclobutanone CAS No. 1523617-87-9

3-(Hydroxymethyl)-3-methylcyclobutanone

Cat. No.: B1383335
CAS No.: 1523617-87-9
M. Wt: 114.14 g/mol
InChI Key: IJYXWHKZTMPPFH-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3-methylcyclobutanone is an organic compound with the molecular formula C₆H₁₀O₂ It is a cyclic ketone with a hydroxymethyl group and a methyl group attached to the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-methylcyclobutanone can be achieved through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions, with the temperature maintained around 50-60°C.

Another method involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with cyclobutanone, followed by oxidation to introduce the hydroxymethyl group. This method requires careful control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-methylcyclobutanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and suitable solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-3-methylcyclobutanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-methylcyclobutanone involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the hydroxymethyl and methyl groups.

    3-Methylcyclobutanone: Similar structure but lacks the hydroxymethyl group.

    3-Hydroxymethylcyclobutanone: Similar structure but lacks the methyl group.

Uniqueness

3-(Hydroxymethyl)-3-methylcyclobutanone is unique due to the presence of both the hydroxymethyl and methyl groups on the cyclobutanone ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(hydroxymethyl)-3-methylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(4-7)2-5(8)3-6/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYXWHKZTMPPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-87-9
Record name 3-Hydroxymethyl-3-methylcyclobutanone
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